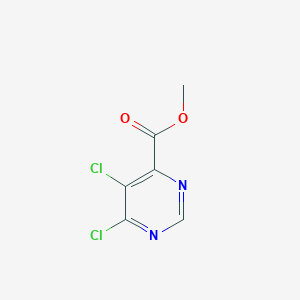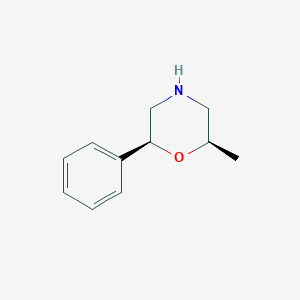![molecular formula C6H7F3O B6283799 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one CAS No. 1932033-20-9](/img/no-structure.png)
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds contribute to the unique properties of these compounds.Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds have unique physical and chemical properties. For example, they have a high molecular weight and are usually liquid at room temperature .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions in the field of trifluoromethyl-containing compounds include the development of new synthesis methods and the exploration of their applications in various fields . For example, recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves the conversion of a cyclopropane derivative to the desired ketone through a series of reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromoethane", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of 1,1,1-Trifluoro-2-bromoethane by reacting 1,1,1-Trifluoroethane with Bromine in the presence of Sodium hydroxide.", "Step 2: Preparation of 1,1,1-Trifluoro-2-cyclopropylethane by reacting 1,1,1-Trifluoro-2-bromoethane with Cyclopropane in the presence of Sodium hydride.", "Step 3: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol by reacting 1,1,1-Trifluoro-2-cyclopropylethane with Hydrochloric acid in Methanol.", "Step 4: Preparation of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one by reacting 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol with Sodium bicarbonate in Ethyl acetate and then with Sodium chloride in Water." ] } | |
Numéro CAS |
1932033-20-9 |
Nom du produit |
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one |
Formule moléculaire |
C6H7F3O |
Poids moléculaire |
152.1 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




